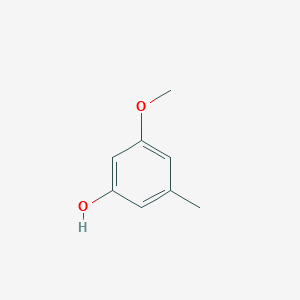

3-Methoxy-5-methylphenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxy-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-7(9)5-8(4-6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCZLKDULMKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047443 | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-13-0 | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9W3L847 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of 3 Methoxy 5 Methylphenol

Synthetic Pathways for 3-Methoxy-5-methylphenol Production

Selective O-Methylation of Orcinol (B57675): Optimizations and Yield Considerations

A primary and well-established route to this compound involves the selective O-methylation of orcinol (5-methylresorcinol). wikipedia.org Orcinol is a naturally occurring phenolic compound found in many species of lichens. wikipedia.org This method's success hinges on the precise control of reaction conditions to favor mono-methylation at one of the two hydroxyl groups of the orcinol molecule.

The choice of methylating agent and base is critical for achieving high yields and selectivity in the O-methylation of orcinol. Commonly employed reagents include dimethyl sulfate (B86663) ((CH₃)₂SO₄) and methyl iodide (CH₃I), with a base such as potassium carbonate (K₂CO₃) to facilitate the reaction.

A typical laboratory-scale procedure involves refluxing a solution of anhydrous orcinol with dimethyl sulfate in dry acetone (B3395972) in the presence of ignited potassium carbonate. chemicalbook.com The reaction is generally carried out under anhydrous conditions for several hours to ensure completion. chemicalbook.com Following the reaction, the inorganic salts are filtered off, and the solvent is removed to yield the crude product, which can then be purified by column chromatography. chemicalbook.com Yields for this method are reported to be in the range of 65-75%.

Previous methods utilizing methyl iodide with potassium hydroxide (B78521) or sodium ethoxide, or dimethyl sulfate with sodium hydroxide, often required laborious purification steps and resulted in lower yields, with the best reported at 37%. orgsyn.orgorgsyn.org The use of potassium carbonate in acetone offers a more straightforward isolation of a high-purity product in excellent yields. orgsyn.orgorgsyn.org

Table 1: Reagents and Conditions for Selective O-Methylation of Orcinol

| Methylating Agent | Base | Solvent | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl Sulfate | Potassium Carbonate | Acetone | Reflux, 4 hours | 30.4% | chemicalbook.com |

| Dimethyl Sulfate | Potassium Carbonate | Acetone | Reflux, 4-6 hours | 65-75% | |

| Methyl Iodide | Potassium Carbonate | Acetone | Reflux | Not specified | |

| Dimethyl Sulfate | Not specified | Not specified | Not specified | >90% purity |

The selective O-methylation of orcinol is a nucleophilic substitution reaction. The base, potassium carbonate, deprotonates one of the phenolic hydroxyl groups of orcinol, forming a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic methyl group of the methylating agent (dimethyl sulfate or methyl iodide), resulting in the formation of the methyl ether and a corresponding salt.

The regioselectivity, which is the preference for methylation at one hydroxyl group over the other, is influenced by the electronic and steric environment of the hydroxyl groups. While the two hydroxyl groups in orcinol are meta to each other, the presence of the methyl group at the 5-position can subtly influence the acidity and reactivity of the adjacent hydroxyl groups. However, in many cases, the reaction can lead to a mixture of the desired this compound and the isomeric 5-methoxy-3-methylphenol, as well as the di-methylated product, orcinol dimethyl ether. orgsyn.orgorgsyn.org Careful control of stoichiometry and reaction time is therefore crucial to maximize the yield of the mono-methylated product.

Reagent Selection and Reaction Conditions (e.g., Dimethyl Sulfate, Methyl Iodide, Potassium Carbonate)

Transition Metal-Catalyzed C-H Activation Routes

More contemporary approaches to the synthesis of substituted phenols like this compound leverage the power of transition metal catalysis, specifically through C-H activation. nih.gov These methods offer alternative synthetic strategies that can provide high regioselectivity and atom economy.

A notable example of a transition metal-catalyzed route is the one-pot synthesis of 3,5-disubstituted phenols from aryl halides. thieme-connect.com This process involves an initial iridium-catalyzed C-H borylation of a substituted aryl halide, followed by oxidation of the resulting boronic ester to the corresponding phenol (B47542). nih.govthieme-connect.com For instance, 3-bromo-5-methylphenol (B1280546) can be prepared from 3-bromotoluene (B146084) in a one-pot sequence. thieme-connect.comnih.gov

The key steps in this process are:

Borylation: The aryl halide undergoes iridium-catalyzed C-H borylation, where a C-H bond is selectively converted into a C-B bond, forming a boronic ester intermediate. thieme-connect.com

Oxidation: The crude boronic ester is then oxidized, often using an oxidant like Oxone® or hydrogen peroxide, to yield the desired phenol. thieme-connect.com

This method has been successfully applied on a multigram scale and can be completed within a day under mild conditions. thieme-connect.comnih.gov The resulting phenol can then be methylated in a subsequent step to produce this compound.

Transition metal-catalyzed C-H activation/borylation/oxidation sequences offer significant advantages in terms of atom economy and regioselectivity.

Atom Economy: These catalytic methods avoid the use of stoichiometric reagents that are often required in classical synthetic routes, thereby reducing waste generation. The catalysts are used in small amounts and can, in principle, be recycled.

Regioselectivity: The regioselectivity of the C-H borylation step is often governed by steric factors, allowing for the functionalization of specific C-H bonds that might be difficult to target through traditional electrophilic aromatic substitution reactions. thieme-connect.com This precise control over the position of functionalization is a key advantage of these catalytic approaches. For example, in the synthesis of 3-bromo-5-methylphenol from 3-bromotoluene, the borylation occurs specifically at the C-H bond meta to both the bromo and methyl groups. thieme-connect.com

Table 2: Comparison of Synthetic Routes to Phenolic Precursors of this compound

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Selective O-Methylation | Orcinol | Dimethyl sulfate, K₂CO₃ | Well-established, readily available starting material | Can produce isomeric byproducts, requires purification | chemicalbook.com |

| C-H Activation/ Borylation/Oxidation | 3-Bromotoluene | Iridium catalyst, B₂pin₂, Oxone® | High regioselectivity, high atom economy, one-pot procedure | Requires specialized catalysts, may involve multiple steps to final product | thieme-connect.com |

One-Pot Synthesis from Aryl Halides via Borylation and Oxidation

Alternative Synthetic Approaches (e.g., from Methyl 4-methoxy-6-methyl-salicylate)

An alternative synthetic route to this compound involves the hydrolysis of methyl 4-methoxy-6-methyl-salicylate. prepchem.com In a typical procedure, methyl 4-methoxy-6-methyl-salicylate is subjected to basic hydrolysis by boiling it under reflux with an aqueous solution of potassium hydroxide. prepchem.com This reaction cleaves the ester and ether linkages, and upon acidification with a dilute acid like hydrochloric acid, the desired product, this compound, is obtained. prepchem.com The product can then be extracted using an organic solvent such as ethyl acetate (B1210297). prepchem.com A reported yield for this transformation is approximately 70%. prepchem.com

Chemical Transformations and Derivatization Strategies

Oxidation Reactions and Characterization of Oxidized Products (e.g., Quinones)

The phenolic hydroxyl group in this compound makes it susceptible to oxidation, leading to the formation of quinones. These reactions are significant as quinone structures are found in many biologically active natural products and are valuable intermediates in organic synthesis. scispace.com The oxidation of phenols and their derivatives can be achieved using a variety of oxidizing agents. scispace.com

Common oxidants for this type of transformation include:

Potassium permanganate (B83412) (KMnO4)

Chromium trioxide (CrO3)

Fremy's salt scispace.com

Ceric ammonium (B1175870) nitrate (B79036) (CAN) scispace.com

N-bromosuccinimide (NBS) scispace.com

Sodium perborate (B1237305) (SPB) scispace.com

For instance, the oxidation of phenols to quinones can be carried out at room temperature using sodium perborate on wet montmorillonite (B579905) K10 clay, offering a solvent-free and environmentally friendly approach. scispace.com The specific structure of the resulting quinone from this compound would depend on the reaction conditions and the oxidant used. For example, oxidation of substituted catechols at the air-water interface has been shown to produce hydroxylated quinones. uky.edu

Reduction Chemistry and Formation of Reduced Species (e.g., Hydroquinones)

The oxidized derivatives of this compound, such as quinones, can be reduced back to their hydroquinone (B1673460) forms. This reversible redox chemistry is a characteristic feature of quinone-hydroquinone systems. Common reducing agents used for such transformations include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reduction of a quinone derived from this compound would yield a dihydroxy species. The specific dihydroxy isomer formed would depend on the structure of the starting quinone.

Electrophilic Aromatic Substitution Patterns and Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy (B1213986) groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Key electrophilic substitution reactions include:

Nitration: Reaction with nitric acid can introduce a nitro group onto the aromatic ring.

Halogenation: Reagents like bromine can be used to introduce halogen atoms.

Fluorination: Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), potentially in the presence of a Lewis acid like BF₃·OEt₂, can be used to introduce fluorine atoms, likely at the positions ortho to the hydroxyl group. vulcanchem.com

The regioselectivity of these reactions is influenced by the combined directing effects of the existing substituents and steric hindrance from the methyl group. vulcanchem.com

Alkylation and Prenylation Chemistry of the Phenolic Scaffold

The phenolic scaffold of this compound can be further functionalized through alkylation and prenylation reactions, which involve the introduction of alkyl or prenyl groups. These modifications are often employed to synthesize analogs of naturally occurring compounds. lookchem.commdpi.com

Friedel-Crafts Alkylation: This classic method can be used to introduce alkyl groups. For instance, prenylation using prenol (3-methyl-2-buten-1-ol) can be catalyzed by Lewis acids like BF₃·Et₂O. This reaction generates a reactive carbocation that attacks the electron-rich aromatic ring. Another approach utilizes catalysts like In(OTf)₃ or Sc(OTf)₃ in acetonitrile, which can achieve higher yields for prenylation. The methoxy group directs the electrophilic attack to the ortho position (C2), though some para substitution may also occur.

Directed Ortho-Metalation: A highly regioselective method for introducing a prenyl group at the ortho position involves a directed ortho-metalation strategy. mdpi.comresearchgate.net The hydroxyl group is first protected, for example, as a methoxymethyl (MOM) ether. This MOM group then directs lithiation (using a strong base like n-BuLi) to the adjacent ortho position. Subsequent reaction with a prenyl halide, such as 1-bromo-3-methyl-2-butene, introduces the prenyl group in a highly specific manner. mdpi.comresearchgate.net

Synthesis and Investigation of Structurally Related Analogs and Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of structurally related analogs and derivatives. lookchem.com

(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol: This thiophene (B33073) analog can be synthesized through methods like the reaction of a Grignard reagent (phenylmagnesium bromide) with 3-methoxy-5-methylthiophen-2-carboxaldehyde. smolecule.com

Diorcinols and Prenylated Diaryl Ethers: These compounds, which have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), can be synthesized using this compound as a key building block. lookchem.com

2,4-Difluoro-3-methoxy-5-methylphenol: This fluorinated analog could potentially be synthesized via electrophilic fluorination of this compound. vulcanchem.com

3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol: This Schiff base derivative has been synthesized and characterized. nih.gov

The table below summarizes some of the key reactions and resulting derivatives of this compound.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Hydrolysis | aq. KOH, reflux; then acid | This compound | prepchem.com |

| Oxidation | KMnO4, CrO3, SPB, etc. | Quinones | scispace.com |

| Reduction | NaBH4, LiAlH4 | Hydroquinones | |

| Nitration | Nitric acid | Nitrated derivatives | |

| Prenylation | Prenol, BF₃·Et₂O or In(OTf)₃ | Prenylated phenols | |

| Directed Prenylation | 1. MOM protection; 2. n-BuLi; 3. Prenyl bromide | ortho-Prenylated phenol | mdpi.comresearchgate.net |

Biosynthesis and Natural Occurrence in Biological Systems

Enzymatic Biosynthesis Pathways (e.g., O-methyltransferases in plants)

The biosynthesis of this compound, also known as orcinol monomethyl ether, in biological systems is primarily understood through the action of O-methyltransferase (OMT) enzymes. These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group of an acceptor molecule.

In plants, particularly in the petals of certain rose varieties, this pathway is a key step in the formation of floral scent compounds. nih.gov The proposed biosynthetic route starts with 3,5-dihydroxytoluene (orcinol). An O-methyltransferase enzyme then catalyzes the SAM-dependent O-methylation of one of the hydroxyl groups on the orcinol molecule to produce this compound. nih.gov

Research on rose petals from Rosa hybrida cv. Golden Gate, which produces significant amounts of methoxylated phenolics, has identified specific O-methyltransferases involved in this process. Cell-free extracts from these petals have demonstrated OMT activity that converts orcinol into orcinol monomethyl ether (this compound). nih.gov Further investigation led to the identification and characterization of two specific enzymes, designated orcinol O-methyltransferase 1 (OOMT1) and orcinol O-methyltransferase 2 (OOMT2). Both of these enzymes are capable of methylating orcinol to form the monomethylated product. nih.gov The expression of the genes encoding these enzymes, OOMT1 and OOMT2, is highest in the epidermal cells of the flower petals and coincides with the peak emission of the volatile compounds. nih.gov

A similar enzymatic transformation is observed in the biosynthesis of the antitumor antibiotic azinomycin B by the bacterium Streptomyces sahachiroi. An O-methyltransferase, AziB2, is responsible for methylating a hydroxyl group on a naphthoic acid precursor, which shares structural similarities with the phenolic substrate in plants. rsc.org

| Enzyme | Organism | Substrate | Product |

| Orcinol O-methyltransferase (OOMT1, OOMT2) | Rosa hybrida (Rose) | 3,5-dihydroxytoluene (Orcinol) | This compound |

| AziB2 | Streptomyces sahachiroi | 3-hydroxy-5-methyl-NPA | 3-methoxy-5-methyl-NPA moiety |

Occurrence in Plant Extracts and Fungal Metabolites

This compound has been identified as a natural constituent in a variety of plant species and as a metabolite produced by several fungi.

Occurrence in Plants:

The compound is found in various plant tissues, often as a component of the plant's essential oil or extract. Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify its presence.

Rhodiola imbricata : In the chloroform (B151607) root extract of this medicinal plant, this compound was identified as a major phyto-chemotype, constituting 4.16% of the extract. plos.org It was also found in the ethyl acetate extract (10.11%) and in trace amounts (0.46%) in the n-hexane extract. plos.org

Vitex trifolia : The essential oil from the leaves of this plant was found to contain this compound as one of its major constituents.

Thymus vulgaris : The compound has been identified in thyme extracts.

Oakmoss (Evernia prunastri) : Oakmoss essential oil contains this compound as a main component. researchgate.netasianpubs.org

Lysimachia foenum-graecum : It is present in the extracts of this plant, contributing to its aroma profile. nist.gov

Olea europaea subsp. africana : Analysis of the stem essential oil of the African olive identified 2-methoxy-5-methylphenol (B1664560) (an isomer) as a major component, but the prompt specifically requests information on this compound. iomcworld.com Correction: While the search result mentions an isomer, other sources confirm the presence of this compound in other plants.

Occurrence in Fungi:

This compound is also produced as a secondary metabolite by various fungi, including endophytic and wood-rotting species.

Talaromyces sp. : An endophytic fungus isolated from the marine cone snail Conus literatus was found to produce 3-methoxy-5-methyl-phenol. jto.ac.cn

Aspergillus terreus : This endophytic fungus, isolated from the neem tree, produces this compound. Its production was noted to be altered after gamma irradiation of the fungus.

Polyporus spp. : These wood-rotting fungi are known to generate various flavor components, including 3-hydroxy-5-methyl phenol (a potential precursor) in submerged cultures. koreascience.kr

Phomopsis fukushii : This endophytic fungus, isolated from Paris polyphylla var. yunnanensis, produces diphenyl ethers that contain the 3-methoxy-5-methylphenoxy moiety, indicating the fungus synthesizes the core this compound structure. mdpi.com

| Source Type | Organism | Part/Condition |

| Plant | Rhodiola imbricata | Root extracts (chloroform, ethyl acetate, n-hexane) plos.org |

| Plant | Vitex trifolia | Leaf essential oil |

| Plant | Thymus vulgaris | Plant extracts |

| Lichen (Fungus/Alga) | Evernia prunastri (Oakmoss) | Essential oil researchgate.netasianpubs.org |

| Plant | Lysimachia foenum-graecum | Plant extracts nist.gov |

| Fungus | Talaromyces sp. XXH006 | Endophyte from Conus literatus jto.ac.cn |

| Fungus | Aspergillus terreus ON532722 | Endophyte from Neem |

| Fungus | Phomopsis fukushii | Endophyte from Paris polyphylla mdpi.com |

Biological Activities and Molecular Mechanisms of 3 Methoxy 5 Methylphenol and Its Derivatives

Antioxidant Activity and Radical Scavenging Capabilities

As a phenolic compound, 3-Methoxy-5-methylphenol possesses structural features that are conducive to antioxidant action. The presence of a hydroxyl group on the aromatic ring allows it to act as a hydrogen donor, a key function in neutralizing free radicals and mitigating oxidative damage to cellular components.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, H₂O₂ radical scavenging)

The antioxidant capacity of this compound has been inferred from studies on natural extracts containing this compound. Standard in vitro assays are commonly employed to measure the radical-scavenging ability of phenolic substances. nih.gov These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which are widely used due to their reliability and procedural simplicity. nih.govjapsonline.com

In one study, the essential oil extracted from the stem of Olea europaea sub spp. Africana, which was found to contain 3.19% this compound, demonstrated significant antioxidant activity in a DPPH free radical scavenging assay. iomcworld.com The essential oil exhibited a 95.03% inhibition of the DPPH radical at a concentration of 0.1 µg/mL. iomcworld.com

Table 1: DPPH Radical Scavenging Activity of an Essential Oil Containing this compound

| Sample | Compound Concentration in Sample | IC₅₀ Value (µg/mL) | Source(s) |

|---|---|---|---|

| Olea europaea Stem Essential Oil | 3.19% | 19.9 | , iomcworld.com |

This table displays the half-maximal inhibitory concentration (IC₅₀) for the essential oil as a whole.

Furthermore, the ability of phenolic compounds to scavenge hydrogen peroxide (H₂O₂) is another important measure of antioxidant efficacy. nih.gov The scavenging activity against H₂O₂ is significant, as it prevents the formation of highly reactive hydroxyl radicals in biological systems. nih.gov The antioxidant and anti-radical activity of phenolic compounds is positively correlated with the number of hydroxyl groups attached to the aromatic ring. nih.gov

In Vivo Models for Oxidative Stress Mitigation

While direct in vivo studies specifically investigating this compound are not extensively documented in the reviewed literature, research on structurally related phenolic compounds like thymol (B1683141) provides a framework for potential in vivo effects. researchgate.net Typically, in vivo models are used to assess a compound's ability to protect against oxidative stress induced by various toxins. researchgate.net

These studies often measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govfrontiersin.org Additionally, the levels of malondialdehyde (MDA), a marker of lipid peroxidation, are frequently assessed in tissues like the brain, heart, and liver to determine the extent of oxidative damage. nih.govfrontiersin.org Significant improvements in these oxidative markers in animals treated with phenolic compounds indicate neuroprotective and tissue-protective potentials against oxidative stress. researchgate.net

Mechanistic Elucidation of Antioxidant Action

The radical-scavenging activity of phenolic antioxidants like this compound is primarily governed by three major mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). researchgate.netscirp.org The predominant mechanism is often influenced by factors such as the structure of the phenol (B47542), the nature of the radical, and the polarity of the solvent. mdpi.comresearcher.life

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where the phenolic antioxidant directly donates its hydroxyl (O-H) hydrogen atom to a free radical, thus neutralizing it. nih.gov This process is characterized by the homolytic cleavage of the phenolic O-H bond. researchgate.net The thermodynamic viability of this mechanism is primarily determined by the O-H bond dissociation enthalpy (BDE). nih.govmdpi.com A lower BDE value indicates a weaker O-H bond, making the hydrogen atom easier to abstract and signifying a more efficient antioxidant via the HAT mechanism. mdpi.com This mechanism is generally considered to be predominant in apolar or nonpolar solvents. mdpi.comnih.gov

Single Electron Transfer-Proton Transfer (SET-PT) Mechanisms

The SET-PT mechanism is a two-step process. scirp.org It begins with the transfer of a single electron from the antioxidant molecule to the free radical, resulting in the formation of a radical cation (ArOH•⁺). scirp.org This initial step is governed by the ionization potential (IP) of the antioxidant. researchgate.net In the second step, the radical cation transfers a proton to the surrounding solvent or another base, yielding a stable phenoxyl radical (ArO•). scirp.org This mechanism is less common for many phenols as it often involves high-energy intermediates. pnas.org

Sequential Proton-Loss Electron-Transfer (SPLET) Mechanisms

The SPLET mechanism is another two-step pathway that is particularly favored in polar solvents capable of supporting ionization. researchgate.netnih.gov The first step involves the deprotonation of the phenolic hydroxyl group, forming a phenoxide anion (ArO⁻). acs.org The favorability of this step is measured by the proton affinity (PA). scirp.org In the second step, the phenoxide anion, being a potent electron donor, transfers an electron to the free radical, neutralizing it and forming a phenoxyl radical. acs.org This final step is assessed by the electron transfer enthalpy (ETE). scirp.org The SPLET mechanism is often considered the most plausible pathway for the reaction of phenols with radicals like DPPH in polar solvents such as methanol (B129727) or ethanol. researchgate.netacs.org

Comparative Analysis with Established Phenolic Antioxidants

The antioxidant potential of this compound and its derivatives has been evaluated in comparison to other well-known phenolic antioxidants. For instance, a derivative, 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol, demonstrated significant radical scavenging effects in DPPH assays, with activity comparable to that of ascorbic acid. In contrast, eugenol (B1671780) is recognized for its stronger antioxidant properties, which are attributed to its allyl group that enhances radical scavenging capabilities.

Studies on various 2-methoxyphenols have provided insights into their comparative antioxidant capacities. josai.ac.jp The antioxidant activity of these compounds is often assessed using methods like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay. josai.ac.jpiomcworld.com For example, the essential oil of Vitex trifolia, containing this compound as a major constituent, exhibited a noteworthy DPPH free radical scavenging activity with an IC50 value of 5.2 µg/ml. researchgate.net

The following table provides a comparative overview of the antioxidant activity of various phenolic compounds.

| Compound/Extract | Assay | Result (IC50) | Source |

| 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol | DPPH radical scavenging | Comparable to ascorbic acid | |

| Vitex trifolia essential oil (contains this compound) | DPPH free radical scavenging | 5.2 µg/ml | researchgate.net |

| Substituted Pyrimidines | Free radical scavenging | 42.9 ± 0.31 to 438.3 ± 3.3 µM | arxiv.org |

| Butylated Hydroxytoluene (Standard) | Free radical scavenging | 128.83 ± 2.1 µM | arxiv.org |

Structure-Activity Relationships Governing Antioxidant Potency

The antioxidant potency of phenolic compounds like this compound is intrinsically linked to their molecular structure. nih.gov The arrangement and nature of substituent groups on the phenol ring play a crucial role in their ability to scavenge free radicals. nih.goviiarjournals.org

Key structural features that influence antioxidant activity include:

The Phenolic Hydroxyl Group: This group can donate a hydrogen atom to neutralize free radicals, a primary mechanism of antioxidant action.

Methoxy (B1213986) and Methyl Groups: The presence of electron-donating groups like methoxy (-OCH3) and methyl (-CH3) on the benzene (B151609) ring can influence the stability of the resulting phenoxyl radical, thereby affecting antioxidant capacity. nist.gov

Side Chains: As seen with eugenol, the nature of the side chain (e.g., an allyl group) can significantly enhance radical scavenging activity.

Quantitative structure-activity relationship (QSAR) studies on 2-methoxyphenols have utilized electronic descriptors such as the highest occupied molecular orbital (HOMO) and ionization potential (IP) to correlate structure with antioxidant capacity. josai.ac.jp A linear relationship has been observed between the anti-DPPH radical activity and the ionization potential for several 2-methoxyphenols. josai.ac.jp The energy of the highest HOMO for phenolic compounds, which can be indicative of their electron-donating ability, is a key determinant in their antioxidant potential. iiarjournals.org

Anti-inflammatory Effects and Pathway Modulation

In Vitro Anti-inflammatory Assays (e.g., LPS-induced NO production in macrophages)

The anti-inflammatory properties of this compound and its derivatives have been investigated using in vitro models, most commonly involving lipopolysaccharide (LPS)-stimulated macrophages. tandfonline.comnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO). mdpi.comnih.govplos.org

Several studies have demonstrated the ability of derivatives of this compound and other related methoxylated phenolic compounds to inhibit LPS-induced NO production in RAW 264.7 macrophage cells. mdpi.comnih.govplos.org For instance, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459), a compound isolated from Antrodia camphorata, potently inhibited LPS-induced NO production in a dose-dependent manner. researchgate.net Similarly, 3-methoxy-catalposide was shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production, in LPS-stimulated RAW 264.7 cells. nih.gov This inhibition of NO production is a key indicator of the anti-inflammatory potential of these compounds. tandfonline.combioline.org.br

The following table summarizes the inhibitory effects of various compounds on LPS-induced NO production in macrophages.

| Compound | Cell Line | Effect | Source |

| 4,7-dimethoxy-5-methyl-1,3-benzodioxole | RAW 264.7 | Potent, dose-dependent inhibition of NO production (IC50 = 0.8 ± 0.3 μg/mL for a related compound) | researchgate.net |

| 3-methoxy-catalposide | RAW 264.7 | Significant inhibition of iNOS expression and NO release | nih.gov |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | RAW 264.7 | Significant dose-dependent inhibition of NO production | mdpi.com |

| Inotilone | RAW 264.7 | Significant concentration-dependent inhibition of NO production | plos.org |

In Vivo Anti-inflammatory Efficacy Studies (e.g., Carrageenan-induced pleurisy model)

The anti-inflammatory efficacy of compounds related to this compound has been evaluated in vivo using models such as the carrageenan-induced pleurisy model in rodents. nih.govresearcher.lifedntb.gov.ua This model is widely used to assess the acute anti-inflammatory activity of test substances. nih.govresearchgate.net Carrageenan injection into the pleural cavity induces an inflammatory response characterized by fluid exudation and leukocyte infiltration. researcher.life

Studies on phenolic compounds isolated from Habenaria digitata have demonstrated their anti-inflammatory potential in the carrageenan-induced pleurisy model in mice. nih.govdntb.gov.ua These studies measure parameters such as the volume of pleural exudate and the number of infiltrating leukocytes to quantify the anti-inflammatory effect. researcher.life For example, extracts that reduced the weight of granulomas, exudate volume, and leukocyte counts in this model showed significant anti-inflammatory activity. researcher.life

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and its derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory response. researcher.life

A critical molecular mechanism underlying the anti-inflammatory action of these compounds is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. plos.orgresearchgate.netmdpi.com

Research has shown that derivatives of this compound can suppress the activation of NF-κB. For instance, 4,7-dimethoxy-5-methyl-1,3-benzodioxole was found to significantly suppress LPS-induced nuclear translocation of NF-κB. researchgate.net Similarly, inotilone, another related compound, inhibited the activation of LPS-induced NF-κB signaling pathways. tandfonline.complos.org By inhibiting the NF-κB pathway, these compounds can effectively reduce the production of a wide array of inflammatory mediators, thereby exerting their anti-inflammatory effects. researchgate.net

Inhibition of Cyclooxygenase (COX-1/2) and Lipoxygenase (5-LOX) Enzymes

This compound, also known as 3-methoxy-5-cresol, has been reported to possess anti-inflammatory properties. researchgate.netmdpi.compreprints.org The inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), is a critical mechanism for mediating anti-inflammatory effects. researchgate.net These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. researchgate.net

While the anti-inflammatory potential of this compound is acknowledged, detailed studies quantifying its specific inhibitory concentration (IC50) against COX-1, COX-2, or 5-LOX are not extensively documented in the available literature. However, research into its derivatives and structurally similar phenolic compounds provides insight into this potential mechanism. For instance, certain derivatives of this compound are being investigated for their ability to modulate inflammatory pathways, which may include the inhibition of COX and LOX enzymes. cymitquimica.com Furthermore, other related phenolic compounds have demonstrated inhibitory effects on these enzymes. jchr.orgnih.gov For example, the isomer 2-Methoxy-5-methylphenol (B1664560) has been shown to inhibit the COX-2 enzyme. jchr.org This suggests that the core phenolic structure shared by these compounds is relevant to their anti-inflammatory activity.

Suppression of Pro-inflammatory Cytokine Production

A key component of the inflammatory response is the production and release of pro-inflammatory cytokines by immune cells. These signaling molecules, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), amplify and sustain inflammation. google.comscribd.com The ability of a compound to suppress the production of these cytokines is a significant indicator of its anti-inflammatory potential.

This compound is noted for its anti-inflammatory and anti-infective properties, which are intrinsically linked to the modulation of cytokine pathways. researchgate.netmdpi.compreprints.org The compound is utilized as a precursor in the synthesis of novel inhibitors targeting the NLRP3 inflammasome, a protein complex that, when activated, triggers the cleavage and release of potent pro-inflammatory cytokines like IL-1β. google.com While this highlights its relevance in the development of cytokine-modulating drugs, direct research quantifying the ability of this compound itself to suppress the production of specific cytokines like TNF-α or IL-6 is not widely available. However, complex mixtures and essential oils containing this compound have been observed to inhibit the formation of these pro-inflammatory mediators. scribd.com

Antimicrobial Properties and Membrane Disruption

Scientific research has identified this compound as a compound with significant antimicrobial activity against various pathogens. koreamed.org Its phenolic structure is fundamental to its biological action, making it a subject of interest for its potential application as an antimicrobial agent in medicine and industry. koreamed.org

Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antimicrobial efficacy of this compound has been evaluated against specific and clinically relevant bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. Notably, its activity against Staphylococcus aureus, a common Gram-positive pathogen, has been quantified. One study reported a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL for this compound against S. aureus, indicating strong antibacterial properties. The compound has also shown efficacy against the Gram-negative bacterium Escherichia coli. While present in extracts that show strong inhibition of E. coli, specific MIC values for the pure compound are not as readily cited in the literature. rsisinternational.org

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound are attributed to its ability to compromise essential structures and functions within microbial cells. As a phenolic compound, its mode of action involves direct interaction with the microbial cell, leading to a cascade of disruptive events that ultimately result in cell death. koreamed.org

A primary mechanism of action for this compound is the disruption of the bacterial cell membrane. koreamed.org The compound's molecular structure allows it to interfere with the membrane's integrity and function. This disruption can lead to increased permeability of the cell membrane, loss of essential intracellular components, and ultimately, cell lysis and death. koreamed.org

In addition to damaging the cell membrane, this compound is believed to interfere with vital enzymatic processes within the microorganism. The phenolic group can interact with a variety of proteins, including essential enzymes, potentially inhibiting their activity and disrupting critical metabolic pathways necessary for the microbe's survival.

Disruption of Microbial Cell Membrane Integrity

Anticancer and Antitumor Research

Research has focused on derivatives of this compound for their potential as anticancer agents. One such derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) , which modifies the structure of resveratrol, has been a subject of significant investigation for its effects on human lung cancer cells. researchgate.netresearcher.life

The derivative SM-3 has demonstrated potent antiproliferative effects against several human lung cancer cell lines. researchgate.net In comparative studies, SM-3 showed greater efficacy than its parent compound, resveratrol. researchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a substance needed to inhibit a biological process by half, were determined for multiple cell lines. researchgate.net The treatment with SM-3 was found to effectively reduce the proliferation rates and colony formation ability of these lung cancer cells. researchgate.net

| Cancer Cell Line | Cell Type | IC₅₀ Value of SM-3 (µM) | Reference |

|---|---|---|---|

| A549 | Human Lung Carcinoma | 72.74 ± 0.13 | researchgate.net |

| H292 | Human Lung Mucoepidermoid Carcinoma | 67.66 ± 0.10 | researchgate.net |

| H460 | Human Large Cell Lung Cancer | 43.24 ± 0.11 | researchgate.net |

The anticancer mechanism of the derivative SM-3 involves the induction of programmed cell death. Specifically, SM-3 was found to trigger autophagic cell death in lung cancer cells. researchgate.net Evidence for this includes the observation of acidic vesicle formation through monodansylcadaverine staining and the biochemical conversion of the protein LC3BI to LC3BII, a hallmark of autophagy. researchgate.net By inducing this cell death pathway, the compound effectively eliminates cancerous cells.

The anticancer activity of the derivative SM-3 is linked to its ability to modulate key signaling pathways that drive cancer progression. Research has shown that SM-3 targets and inhibits the mammalian target of rapamycin (B549165) (mTOR)/pAkt signaling pathway. researchgate.netresearcher.life The mTOR pathway is crucial for cell growth and proliferation, and its dysregulation is a common feature in many cancers. researchgate.net Furthermore, treatment with SM-3 led to a decreased expression of cancer stem cell markers, including CD133, CD44, and ALDH1A1, as well as a reduction in transcription factors essential for stemness, such as OCT4, NANOG, and SOX2. researchgate.net This suggests that the compound may also interfere with the cancer stem cell population, which is often responsible for tumor recurrence and resistance to therapy.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Neuroprotective and Neurotherapeutic Investigations

Phenolic compounds are widely recognized for their potential neuroprotective effects, largely attributed to their ability to counteract oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. nih.govresearchgate.net

This compound has been identified as a phytochemical constituent in the roots of Rhodiola imbricata, a medicinal plant known for its adaptogenic and antioxidant properties. nih.govplos.org The presence of this compound in a plant used traditionally to combat oxidative stress suggests its potential role in these effects. plos.orgresearchgate.net

The general mechanism by which phenolic compounds exert neuroprotection involves the scavenging of free radicals and the reduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) generation. nih.gov They can protect neuronal cells from damage by restoring the activity of endogenous antioxidant enzymes and modulating cellular signaling cascades involved in the oxidative stress response, such as the Nrf2/HO-1 pathway. nih.govresearchgate.net Studies on structurally similar compounds, such as thymol and other monoterpenic phenols, have shown they can mitigate dopaminergic neurodegeneration by reducing oxidative stress markers and enhancing antioxidant enzyme levels in animal models. researchgate.net Another related compound, 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol, has also been noted for its potential to protect neuronal cells from oxidative stress. These findings on related structures support the rationale for investigating this compound's specific capacity to mitigate oxidative stress in neural systems.

Interaction with Neurotransmitter Systems

Direct research elucidating the interactions of this compound with neurotransmitter systems is currently limited. However, studies on its derivatives and structurally analogous compounds suggest potential neurological effects, primarily through the inhibition of key enzymes involved in neurotransmitter metabolism.

Thiophene (B33073) derivatives that share a similar substitution pattern with this compound have been a subject of investigation for their potential neuroprotective activities. smolecule.com While the specific mechanisms were not fully detailed in the available literature, this suggests that the core structure may have the potential to interact with neural pathways.

Furthermore, research into the constituents of Asiasarum root has led to the isolation of a glycoside derivative of this compound, specifically this compound-6-O-β-glucopyranosyl-(1→6)-β-glucopyranoside. jst.go.jp Although this study focused on its anti-glycation activity, the presence of this derivative in a plant with known traditional uses for various ailments hints at the potential for diverse biological effects of its parent compound.

While direct evidence is sparse, the activity of these related compounds suggests that this compound and its derivatives may warrant further investigation for their potential interactions with neurotransmitter systems.

Other Investigated Biological Activities

Beyond its potential neurological effects, this compound has been investigated for other notable biological activities, including its potential as a disease biomarker and its role as a precursor in the synthesis of other bioactive molecules.

One of the significant findings is the identification of this compound as a potential volatile organic compound (VOC) biomarker for the detection of bladder cancer. Studies of urine samples have indicated elevated levels of this compound in patients with bladder cancer, suggesting its potential utility in the development of non-invasive diagnostic methods.

The compound also demonstrates notable antimicrobial and antioxidant properties. Its mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes. As an antioxidant, this phenolic compound can donate a hydrogen atom to neutralize free radicals, thereby mitigating cellular damage caused by oxidative stress.

Furthermore, this compound serves as a versatile precursor in the synthesis of more complex, biologically active molecules. Its chemical structure allows for various modifications, leading to the creation of derivatives with a range of biological profiles. For instance, it is a starting material in the synthesis of certain bioactive compounds, where its phenolic and methoxy groups can be strategically modified to enhance or introduce new biological functions.

A glycoside derivative of this compound, isolated from Asiasarum root, has demonstrated anti-glycation activity. jst.go.jp Glycation is a process implicated in diabetic complications and neurodegenerative diseases like Alzheimer's, suggesting a potential therapeutic avenue for derivatives of this compound. jst.go.jp

Table 1: Investigated Biological Activities of this compound and its Derivatives

| Compound/Derivative | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| This compound | Biomarker | Elevated levels found in the urine of bladder cancer patients. | |

| This compound | Antimicrobial | Disrupts microbial cell membranes. | |

| This compound | Antioxidant | Acts as a free radical scavenger. | |

| This compound-6-O-β-glucopyranosyl-(1→6)-β-glucopyranoside | Anti-glycation | Showed anti-glycation activity in vitro. | jst.go.jp |

| Thiophene derivatives | Neuroprotective | Investigated for potential effects on neurodegenerative diseases. | smolecule.com |

Advanced Analytical and Spectroscopic Characterization in 3 Methoxy 5 Methylphenol Research

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly when coupled with mass spectrometry, is a cornerstone for separating, identifying, and quantifying 3-Methoxy-5-methylphenol from intricate biological and environmental matrices.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) is a powerful technique for analyzing volatile compounds in complex samples. asianpubs.org It has been successfully applied to identify and quantify this compound in substances like oakmoss essential oil. asianpubs.orgasianpubs.org In one such study, a method was developed that showed a linear range between 0.01-2 mg/mL for this compound, with a correlation coefficient (R²) of 0.9969. asianpubs.org The limit of detection (LOD) for this compound was established at 0.07 mg/kg, demonstrating the method's high sensitivity. asianpubs.orgasianpubs.org The study also reported excellent recovery rates for this compound, ranging from 96.30% to 107.11%. asianpubs.orgasianpubs.org

Another application of this technology is in clinical research, where Headspace Solid-Phase Microextraction (HS-SPME) combined with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOF-MS) was used to analyze volatile organic compounds (VOCs) in urine. mdpi.comnih.gov In a study involving bladder cancer patients, this compound was identified as one of several potential VOC biomarkers for the disease. mdpi.comnih.gov

Table 1: GC-TOFMS Method Parameters for this compound Analysis in Oakmoss Essential Oil

| Parameter | Value | Source |

|---|---|---|

| Linearity Range | 0.01-2 mg/mL | asianpubs.org |

| Correlation Coefficient (R²) | 0.9969 | asianpubs.org |

| Limit of Detection (LOD) | 0.07 mg/kg | asianpubs.orgasianpubs.org |

| Standard Addition Recovery | 96.30% - 107.11% | asianpubs.orgasianpubs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for confirming the identity of this compound and assessing its purity. Commercial suppliers often use GC analysis to certify the purity of the compound, with typical specifications being greater than 96.0% or 98.0%. tcichemicals.comapicalscientific.comthermofisher.comtcichemicals.com

The technique is also instrumental in identifying the compound in natural extracts. For instance, GC-MS analysis of chloroform (B151607) root extracts from Rhodiola imbricata identified this compound as a constituent, accounting for 4.16% of the extract's composition. nih.gov It has also been identified in the ethyl acetate (B1210297) crude extracts of the fungus Arcopilus aureus. researchgate.net The NIST Mass Spectrometry Data Center has compiled reference data for this compound, including its retention index on various GC columns, which is crucial for its identification in research. nist.gov

Table 2: GC Retention Index for this compound

| Column Type | Active Phase | Retention Index (I) | Source |

|---|---|---|---|

| Capillary | HP-5MS | 1342 | nist.gov |

For the analysis of less volatile molecules and for metabolite profiling, Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QqTOF MS) is an indispensable tool. researchgate.net This high-resolution technique allows for the accurate mass measurement of parent and fragment ions, enabling the confident identification of compounds and their metabolites in complex biological matrices. polyu.edu.hkual.es The ESI source is suitable for ionizing polar compounds like phenols, while the QqTOF mass analyzer provides high mass accuracy (often down to 1 ppm) and resolution (up to 40,000 FWHM). polyu.edu.hk This capability is essential for distinguishing between compounds with similar masses and for elucidating the elemental composition of unknown metabolites. ual.es While specific metabolite profiling studies for this compound are not detailed in the provided context, LC-ESI-QqTOF MS is the standard advanced method for such investigations, including the analysis of phase I and phase II metabolites in hepatocyte suspensions. researchgate.net The technique has been widely used for the comprehensive profiling of phenolic compounds in various fruit extracts. mdpi.comekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are vital for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. For commercially available this compound, NMR is used as a quality control step to confirm that the material conforms to the expected structure. tcichemicals.com In research, NMR is used to verify the products of chemical reactions, such as the photochemical rearrangement of methoxycresols where this compound was a reactant. oup.com

The ¹H-NMR spectrum would characteristically show distinct signals for the aromatic protons, the hydroxyl proton, the methoxy (B1213986) group protons, and the methyl group protons. Similarly, the ¹³C-NMR spectrum provides signals for each unique carbon atom in the aromatic ring, the methoxy carbon, and the methyl carbon.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Description |

|---|---|---|---|

| ¹H | ~6.2-6.4 | Multiplet | Aromatic Protons (H2, H4, H6) |

| ¹H | ~4.5-5.5 | Singlet (broad) | Phenolic Hydroxyl Proton (-OH) |

| ¹H | ~3.75 | Singlet | Methoxy Protons (-OCH₃) |

| ¹H | ~2.25 | Singlet | Methyl Protons (-CH₃) |

| ¹³C | ~159 | Singlet | C-O (Phenolic) |

| ¹³C | ~161 | Singlet | C-O (Methoxy) |

| ¹³C | ~141 | Singlet | C-C (Methyl-substituted) |

| ¹³C | ~107 | Singlet | Aromatic CH |

| ¹³C | ~102 | Singlet | Aromatic CH |

| ¹³C | ~99 | Singlet | Aromatic CH |

| ¹³C | ~55 | Singlet | Methoxy Carbon (-OCH₃) |

| ¹³C | ~21 | Singlet | Methyl Carbon (-CH₃) |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar phenolic compounds. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wiley.com For this compound, the IR spectrum would confirm the presence of a hydroxyl (-OH) group, a C-O bond, aromatic C-H bonds, and the aromatic ring structure itself. oup.comlibretexts.org The characteristic absorptions in the IR spectrum provide a molecular fingerprint that contributes to the compound's identification. wiley.com

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3200-3500 (broad) | Phenolic hydroxyl group. libretexts.org |

| C-H stretch (aromatic) | 3000-3100 | Aromatic ring C-H bonds. libretexts.org |

| C-H stretch (aliphatic) | 2850-3000 | Methyl and methoxy C-H bonds. libretexts.org |

| C=C stretch (in-ring) | 1500-1600 | Aromatic ring skeletal vibrations. libretexts.org |

| C-O stretch | 1050-1260 | Phenolic and ether C-O bonds. libretexts.org |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool in the structural elucidation of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. In the analysis of this compound, HRMS techniques, particularly when coupled with gas chromatography (GC-TOFMS) or liquid chromatography (LC/MS-IT-TOF), offer definitive confirmation of its molecular formula, C₈H₁₀O₂. epa.govresearchgate.net

The theoretical monoisotopic mass of this compound is calculated to be 138.06808 g/mol . epa.gov Experimental data obtained through HRMS analysis consistently corroborates this value. For instance, studies utilizing electrospray ionization (ESI) have reported exact mass measurements that closely align with the calculated value, thereby confirming the molecular formula. ualberta.ca

A key aspect of HRMS is its ability to distinguish between compounds with the same nominal mass but different elemental compositions. The high precision of HRMS instruments, often in the sub-parts-per-million (ppm) range, provides a high degree of confidence in the assigned molecular formula. This is crucial for differentiating this compound from other potential isomers or isobaric compounds.

In research settings, HRMS is not only used for the primary identification of this compound but also for the characterization of its derivatives and reaction products. For example, in the synthesis of more complex molecules where this compound serves as a precursor, HRMS is employed to verify the structure of the resulting compounds. One study reported the use of ESI-TOF (Electrospray Ionization - Time of Flight) HRMS to confirm the sodium adduct of a derivative, with a calculated m/z of 329.1729 for [C₁₈H₂₆O₄Na]⁺ and a found value of 329.1714, demonstrating the precision of the technique. amazonaws.com

The fragmentation patterns observed in mass spectrometry also provide valuable structural information. Electron Ionization (EI) at 70 eV, a common technique in GC-MS, results in a characteristic fragmentation of this compound. The molecular ion peak is observed at an m/z of 138, consistent with its molecular weight. chemicalbook.com

The table below summarizes the key mass spectrometry data for this compound.

| Parameter | Value | Technique |

| Molecular Formula | C₈H₁₀O₂ | - |

| Average Molecular Weight | 138.166 g/mol | - |

| Monoisotopic Mass | 138.06808 g/mol | Calculated |

| Molecular Ion Peak (M)⁺ | m/z 138 | EI-MS |

| Calculated m/z for [M+Na]⁺ | 329.1729 | ESI-TOF (for a derivative) |

| Found m/z for [M+Na]⁺ | 329.1714 | ESI-TOF (for a derivative) |

Computational and Theoretical Studies on 3 Methoxy 5 Methylphenol

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery and for understanding the mechanisms of bioactive compounds.

Molecular docking simulations have been employed to investigate how 3-methoxy-5-methylphenol and structurally related compounds interact with various biological targets. These studies identify key amino acid residues in the protein's binding pocket that form interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with the ligand.

For instance, in silico studies have identified this compound as a potential inhibitor of Lipocalin 2 (LCN2), a protein implicated in various physiological and pathological processes. scholarsportal.info Analysis of the docking results reveals the specific interactions between the compound and the protein's active site. scholarsportal.info Similarly, studies on related phenolic compounds with targets like lignin (B12514952) peroxidase (LiP) have shown specific binding modes. A dimeric lignin model compound, 2-methoxy-6-(2-methoxy-4-methylphenoxy)-4-methylphenol, was found to interact with key residues such as HIP 226, VAL 227, and ARG 244 through pi-cation and hydrogen bond interactions. rsc.org

Other relevant biological targets for phenolic compounds that have been explored through docking include:

The human kappa opioid receptor , where ligands are analyzed for their fit within the binding pocket, wrapping around key residues like Asp138. acs.org

Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) , an essential enzyme in Mycobacterium tuberculosis. Docking studies on inhibitors explore binding interactions at the active site, which can inform the design of new antitubercular agents. researchgate.net

These analyses provide a structural basis for the observed biological activity and guide the development of more potent and selective molecules.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein. This affinity is typically quantified by a scoring function, which calculates a value (e.g., in kcal/mol) that estimates the strength of the interaction. rsc.org A lower (more negative) score generally indicates a more favorable binding interaction. For example, a trimeric lignin model compound docked with lignin peroxidase showed a Glide docking score of -8.136 kcal/mol. rsc.org

These predicted affinities allow researchers to:

Rank potential inhibitors: A library of compounds can be virtually screened against a protein target, and those with the best docking scores are prioritized for experimental testing.

Predict modes of action: By observing the binding pose and the interactions formed, researchers can hypothesize about the compound's mechanism. For example, if a compound blocks the active site of an enzyme, it is predicted to be an inhibitor.

While docking scores provide a valuable estimation, more rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to refine the binding free energy calculations. researchgate.net Ultimately, these computational predictions are validated through experimental in vitro binding assays, such as the [³⁵S]GTPγS assay used for opioid receptors, which determines experimental binding affinities (Kₑ values). acs.org

Table 1: Key Aspects of Molecular Docking Studies

| Aspect | Description | Example from Research | Citation |

|---|---|---|---|

| Biological Target Identification | Identifying proteins or enzymes with which the compound may interact. | Lipocalin 2 (LCN2) and Lignin Peroxidase (LiP) have been studied as targets for this compound and related compounds. | scholarsportal.inforsc.org |

| Interaction Analysis | Identifying the specific amino acid residues and types of non-covalent bonds (H-bonds, hydrophobic, etc.) involved in binding. | Interactions with residues HIP 226, VAL 227, and ARG 244 in the LiP active site. | rsc.org |

| Binding Affinity Prediction | Calculating a "docking score" to estimate the strength of the ligand-protein interaction. | A Glide docking score of -8.136 kcal/mol was calculated for a model compound with LiP. | rsc.org |

| Mode of Action Prediction | Hypothesizing the compound's biological effect based on its binding location and pose (e.g., enzyme inhibition). | Docking into the DprE1 active site suggests a mode of action for antitubercular activity. | researchgate.net |

Ligand-Protein Interaction Analysis with Biological Targets

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to calculate their geometric, electronic, and energetic properties, providing deep insights into their reactivity and reaction mechanisms. dergipark.org.trresearchgate.net

DFT calculations are used to determine a range of electronic properties and reactivity descriptors that characterize a molecule's behavior in chemical reactions. researchgate.netepstem.net These descriptors can be global (describing the molecule as a whole) or local (describing specific atoms or regions within the molecule).

Global Reactivity Descriptors: These are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity. frontiersin.orgnih.gov

Ionization Potential (IP): The energy required to remove an electron. A low IP indicates a good electron donor. mdpi.comscirp.org

Electron Affinity (EA): The energy released when an electron is added. A high EA indicates a good electron acceptor. nih.gov

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the highest occupied and lowest unoccupied molecular orbitals. A small gap suggests high reactivity. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react. dergipark.org.tr

Local Reactivity Descriptors: These pinpoint the most reactive sites within a molecule.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. dergipark.org.trresearchgate.net

Fukui Functions: These functions indicate the change in electron density at a specific point when the total number of electrons in the molecule changes, identifying the most electrophilic and nucleophilic sites. frontiersin.org

Table 2: Global Reactivity Descriptors from DFT

| Descriptor | Symbol | Significance | Citation |

|---|---|---|---|

| Ionization Potential | IP | Energy needed to remove an electron; indicates electron-donating ability. | mdpi.comscirp.org |

| Electron Affinity | EA | Energy released when an electron is accepted; indicates electron-accepting ability. | nih.gov |

| Energy Gap | ΔE | Difference between HOMO and LUMO energies; a small gap implies high reactivity. | dergipark.org.trresearchgate.net |

| Electronegativity | χ | Measures the tendency to attract electrons. | dergipark.org.tr |

| Chemical Hardness | η | Resistance to deformation of the electron cloud; related to stability. | dergipark.org.tr |

| Chemical Softness | S | Reciprocal of hardness; a measure of reactivity. | dergipark.org.tr |

DFT is particularly effective for elucidating complex reaction mechanisms, such as the pathways by which phenolic compounds act as antioxidants. By calculating the reaction enthalpies for different potential pathways, the most energetically favorable mechanism can be identified. scirp.org For phenolic antioxidants, three primary mechanisms are generally considered: frontiersin.orgmdpi.commdpi.com

Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) directly donates its phenolic hydrogen atom to a free radical (R•), neutralizing it in a single step. The feasibility of this pathway is determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE value indicates that the hydrogen can be abstracted more easily, signifying higher antioxidant activity via this mechanism. mdpi.comscirp.org

Equation: ArOH + R• → ArO• + RH

Sequential Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant transfers an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). In the second step, the radical cation transfers a proton to the anion. The key energetic parameters are the Ionization Potential (IP) for the first step and the Proton Dissociation Enthalpy (PDE) for the second. frontiersin.orgscirp.org

Equations:

ArOH + R• → ArOH•⁺ + R⁻

ArOH•⁺ + R⁻ → ArO• + RH

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps but begins with the deprotonation of the phenol (B47542) to form a phenoxide anion (ArO⁻), which is favored in polar solvents. The anion then transfers an electron to the free radical. The favorability of this pathway is assessed by the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE) . frontiersin.orgscirp.org

Equations:

ArOH → ArO⁻ + H⁺

ArO⁻ + R• → ArO• + R⁻

DFT studies have shown that the dominant mechanism can be influenced by the solvent environment, with HAT often favored in the gas phase and non-polar solvents, while SPLET becomes more plausible in polar, aqueous environments. scirp.org

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr These orbitals are critical because they are the primary participants in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is a better electron donor and more susceptible to electrophilic attack. dergipark.org.tr The spatial distribution of the HOMO indicates the regions of the molecule from which an electron is most likely to be donated. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor and more susceptible to nucleophilic attack. dergipark.org.tr The distribution of the LUMO shows where an incoming electron is most likely to reside. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. dergipark.org.trresearchgate.net

FMO analysis, therefore, provides fundamental insights into the charge transfer properties and reactivity of this compound, complementing the information derived from global and local reactivity descriptors.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactive behavior. iucr.orgdergipark.org.tr The MEP surface displays molecular size and shape, with different colors indicating the electrostatic potential. Typically, red signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. iucr.orgdergipark.org.tr Green and yellow areas denote regions with near-neutral and slightly electron-rich potentials, respectively. iucr.org

While specific MEP map studies for this compound are not extensively documented in the cited literature, analysis of structurally similar phenolic compounds allows for a reliable prediction of its electrostatic landscape. iucr.orgscienceopen.com For phenolic molecules, the most negative potential is consistently localized on the oxygen atom of the hydroxyl (-OH) group due to its high electronegativity and lone pairs of electrons. iucr.orgscienceopen.com This electron-rich character makes the phenolic oxygen the primary site for electrophilic interactions.

Table 1: Predicted MEP Regions and Reactivity of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Phenolic Oxygen Atom (-OH) | Most Negative | Red | Site for electrophilic attack |

| Phenolic Hydrogen Atom (-OH) | Most Positive | Blue | Site for nucleophilic attack; H-bond donor |

| Aromatic Ring | Intermediate/Slightly Negative | Green/Yellow | Influenced by substituent groups |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement and conformational changes of atoms and molecules over time. These simulations provide detailed information on the stability and interaction dynamics of a ligand within a protein's binding site.

In a study focused on identifying novel inhibitors for Lipocalin-2 (LCN2), a protein associated with various tumors, this compound was identified as a fragment of a larger marine compound (Compound 69081). mdpi.comresearchgate.net Initial docking analysis revealed that the this compound moiety in this compound had an unfavorable steric clash with the amino acid residue GLN69 in the LCN2 binding pocket. mdpi.com

To improve binding and stability, the this compound fragment was replaced through fragment-based drug design, leading to the creation of new, optimized molecules. mdpi.com One such derivative, Compound 69081_50, was subjected to a 100-nanosecond MD simulation to assess its dynamic behavior and binding stability with LCN2. The simulation results were compared against a positive control (Compound A). mdpi.com

Table 2: MD Simulation Results for LCN2 Inhibitor Derived from Compound 69081

| Parameter | Compound 69081_50 | Finding |

|---|---|---|

| Simulation Time | 100 ns | Standard duration for assessing binding stability. mdpi.com |

| Radius of Gyration (Rg) | 1.54 nm - 1.65 nm | The protein-ligand complex remained compact and stable. mdpi.com |

| Average Hydrogen Bonds | 1.42 | Displayed a greater number of H-bonds than the control, indicating enhanced stability. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity. oup.comoup.com By establishing a mathematical relationship, QSAR models can predict the activity of new or untested chemicals, saving time and resources in drug discovery and toxicology studies. oup.comconicet.gov.ar

For phenolic compounds, QSAR studies have been instrumental in predicting their toxicity and other biological effects. oup.com The biological activity of phenols is largely determined by their physicochemical properties, which are dictated by the type and position of substituents on the benzene (B151609) ring. oup.com Key molecular descriptors used in QSAR models for phenols include:

Lipophilicity (logP): This parameter describes the hydrophobicity of a compound, which influences its ability to cross cell membranes and interact with non-polar biological targets. oup.com